molecular formula C10H14N2O B13913458 (3S,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile

(3S,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile

Cat. No.: B13913458
M. Wt: 178.23 g/mol
InChI Key: OMZIYSJCNGPYBY-OIBJUYFYSA-N
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Description

(3S,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is a chiral pyrrolidine derivative. Compounds containing the pyrrolidine ring are significant in medicinal chemistry due to their presence in various biologically active molecules. The unique stereochemistry of this compound makes it an interesting subject for research in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of (3S,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the enantioselective reduction of N-benzyl 4-substituted glutarimides using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol . This method provides high yields and excellent enantiomeric excess. Industrial production methods often involve large-scale preparation using similar stereoselective processes to ensure the desired stereochemistry is achieved consistently.

Chemical Reactions Analysis

(3S,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.

    Hydrolysis: The carbonitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

(3S,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(3S,4R)-3-cyclopropyl-4-ethyl-2-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C10H14N2O/c1-2-7-5-12-9(13)10(7,6-11)8-3-4-8/h7-8H,2-5H2,1H3,(H,12,13)/t7-,10+/m0/s1

InChI Key

OMZIYSJCNGPYBY-OIBJUYFYSA-N

Isomeric SMILES

CC[C@H]1CNC(=O)[C@@]1(C#N)C2CC2

Canonical SMILES

CCC1CNC(=O)C1(C#N)C2CC2

Origin of Product

United States

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